

CAS number and molecular weight of D-Sorbitol-d2-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Sorbitol-d2-2*

Cat. No.: *B15139406*

[Get Quote](#)

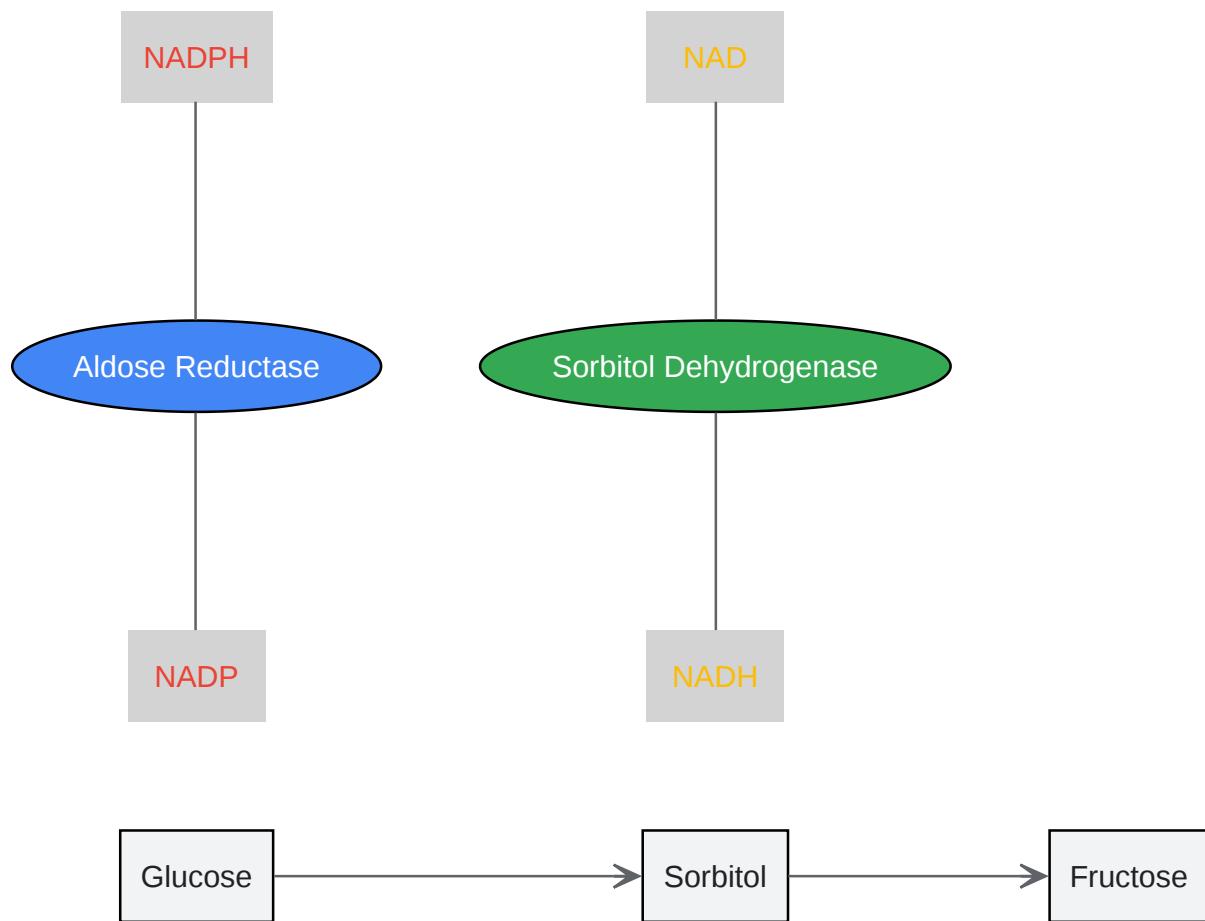
In-Depth Technical Guide: D-Sorbitol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled sugar alcohol, D-Sorbitol-d2. It is intended to serve as a valuable resource for professionals in research and drug development who utilize labeled compounds for metabolic studies, pathway analysis, and as internal standards in analytical assays.

Core Physicochemical Data

The fundamental physicochemical properties of D-Sorbitol-d2 are summarized below. This data is critical for accurate experimental design and interpretation.


Property	Value
CAS Number	1931877-15-4
Molecular Formula	C ₆ H ₁₂ D ₂ O ₆
Molecular Weight	184.18 g/mol

The Polyol Pathway: A Key Metabolic Route for Sorbitol

D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic process that converts glucose to fructose.[1][2] This pathway is particularly significant in tissues that do not depend on insulin for glucose uptake, such as the retina, kidneys, and nerves.[1] Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, as seen in diabetes mellitus, the increased intracellular glucose concentration leads to the activation of the polyol pathway.[1][2]

The pathway is initiated by the enzyme aldose reductase, which reduces glucose to sorbitol, consuming NADPH as a cofactor.[3][4] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, in a reaction that converts NAD⁺ to NADH.[3][4]

The accumulation of sorbitol within cells can lead to osmotic stress due to its inability to easily cross cell membranes.[1] This osmotic imbalance is implicated in the pathogenesis of diabetic complications, including cataracts, retinopathy, and neuropathy.[2][3] The increased flux through the polyol pathway also alters the cellular redox balance by consuming NADPH and increasing the NADH/NAD⁺ ratio, which can contribute to oxidative stress.[2][4]

[Click to download full resolution via product page](#)

The Polyol Pathway of Glucose Metabolism.

Experimental Protocol: Analysis of Sorbitol by High-Performance Liquid Chromatography (HPLC)

The quantification of sorbitol in various matrices is crucial for research in metabolic disorders and pharmaceutical formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. The following provides a general methodology for the analysis of sorbitol.

Objective: To determine the concentration of sorbitol in a given sample using HPLC with refractive index (RI) detection.

Materials and Equipment:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a refractive index (RI) detector.
- An appropriate HPLC column, such as an ion-exchange sugar column (e.g., Aminex HPX-87C) or an amino column.
- Mobile phase: HPLC-grade water.
- D-Sorbitol standard.
- Sample preparation reagents (e.g., Carrez-I and Carrez-II solutions for protein precipitation in food matrices).
- Volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 μ m).

Procedure:

- Standard Solution Preparation:
 - Prepare a stock solution of D-Sorbitol in HPLC-grade water of a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.
- Sample Preparation:
 - The sample preparation will vary depending on the matrix. For a solid sample like diet chocolate, a known weight of the sample is dissolved in water.
 - For samples containing proteins, a precipitation step is necessary. This can be achieved by adding Carrez-I and Carrez-II solutions, followed by centrifugation or filtration to remove the precipitated proteins.
 - The final sample solution should be filtered through a 0.45 μ m syringe filter before injection into the HPLC system.

- HPLC Analysis:

- Column: Aminex HPX-87C (300 x 7.8 mm) or equivalent.
- Mobile Phase: HPLC-grade water.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 80 °C.
- Detector: Refractive Index (RI) Detector.
- Injection Volume: 20 µL.

- Data Analysis:

- Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration of sorbitol.
- Inject the prepared sample solution and record the chromatogram.
- Determine the peak area of sorbitol in the sample chromatogram.
- Using the calibration curve, calculate the concentration of sorbitol in the sample.

Note: D-Sorbitol-d2 can be used as an internal standard in this assay to improve accuracy and precision by correcting for variations in sample preparation and injection volume. When using an internal standard, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. avehjournal.org [avehjournal.org]
- 4. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular weight of D-Sorbitol-d2-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139406#cas-number-and-molecular-weight-of-d-sorbitol-d2-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com